molecular formula C13H19BrCl2OSi B8562313 (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane

Cat. No.: B8562313
M. Wt: 370.2 g/mol
InChI Key: NOZRXTLPXGFTGF-UHFFFAOYSA-N
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Description

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is a complex organosilicon compound It is characterized by the presence of a bromine atom, two chlorine atoms, and a phenyl group attached to a silicon atom through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromo-2,3-dichlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-Bromo-2,3-dichlorobenzyl alcohol+tert-butyldimethylsilyl chloride[(5-Bromo-2,3-dichlorophenyl)methyl]oxy(1,1-dimethylethyl)dimethylsilane\text{5-Bromo-2,3-dichlorobenzyl alcohol} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} 5-Bromo-2,3-dichlorobenzyl alcohol+tert-butyldimethylsilyl chloride→[(5-Bromo-2,3-dichlorophenyl)methyl]oxy(1,1-dimethylethyl)dimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce phenolic compounds.

Scientific Research Applications

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules for imaging or therapeutic purposes.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, altering their function. The pathways involved may include:

    Binding to Enzymes: Inhibiting or modifying enzyme activity.

    Interaction with Cell Membranes: Affecting membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[(5-Chloro-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
  • {[(5-Iodo-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane

Uniqueness

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H19BrCl2OSi

Molecular Weight

370.2 g/mol

IUPAC Name

(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H19BrCl2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(14)7-11(15)12(9)16/h6-7H,8H2,1-5H3

InChI Key

NOZRXTLPXGFTGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a DMF (0.34 M) solution of (5-bromo-2,3-dichlorophenyl)methanol (1 eq.) from the previous step was added chloro(1,1-dimethylethyl)dimethylsilane (1.1 eq.) and imidazole (1.5 eq.). The resulting yellow solution was stirred at RT for 16 h. The reaction mixture was then diluted with ether and washed sequentially with 10% aq. HCl, water and brine. The ether extract was dried Na2SO4, filtered and the filtrate concentrated in vacuo to afford the crude title compound as a colorless oil.
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